Cas no 2138096-03-2 (3-Amino-7-benzyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid)

3-Amino-7-benzyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- EN300-1153950
- 2138096-03-2
- 3-amino-7-benzyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid
- 3-Amino-7-benzyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid
-
- インチ: 1S/C16H17N3O2/c17-15-14(16(20)21)13-6-7-19(10-12(13)8-18-15)9-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2,(H2,17,18)(H,20,21)
- InChIKey: CMOGZNYFNOTPCJ-UHFFFAOYSA-N
- ほほえんだ: OC(C1=C(N)N=CC2=C1CCN(CC1C=CC=CC=1)C2)=O
計算された属性
- せいみつぶんしりょう: 283.132076794g/mol
- どういたいしつりょう: 283.132076794g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 371
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79.4Ų
- 疎水性パラメータ計算基準値(XlogP): -0.3
3-Amino-7-benzyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1153950-0.25g |
3-amino-7-benzyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid |
2138096-03-2 | 0.25g |
$855.0 | 2023-06-09 | ||
Enamine | EN300-1153950-1.0g |
3-amino-7-benzyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid |
2138096-03-2 | 1g |
$928.0 | 2023-06-09 | ||
Enamine | EN300-1153950-5.0g |
3-amino-7-benzyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid |
2138096-03-2 | 5g |
$2692.0 | 2023-06-09 | ||
Enamine | EN300-1153950-0.05g |
3-amino-7-benzyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid |
2138096-03-2 | 0.05g |
$780.0 | 2023-06-09 | ||
Enamine | EN300-1153950-10.0g |
3-amino-7-benzyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid |
2138096-03-2 | 10g |
$3992.0 | 2023-06-09 | ||
Enamine | EN300-1153950-0.1g |
3-amino-7-benzyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid |
2138096-03-2 | 0.1g |
$817.0 | 2023-06-09 | ||
Enamine | EN300-1153950-0.5g |
3-amino-7-benzyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid |
2138096-03-2 | 0.5g |
$891.0 | 2023-06-09 | ||
Enamine | EN300-1153950-2.5g |
3-amino-7-benzyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid |
2138096-03-2 | 2.5g |
$1819.0 | 2023-06-09 |
3-Amino-7-benzyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid 関連文献
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1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
3-Amino-7-benzyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acidに関する追加情報
Introduction to 3-Amino-7-benzyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid (CAS No. 2138096-03-2) and Its Emerging Applications in Chemical Biology
3-Amino-7-benzyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid, identified by the CAS number 2138096-03-2, is a structurally complex heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This compound belongs to the naphthyridine class of molecules, which are known for their broad spectrum of biological activities and utility in drug discovery. The presence of both amino and carboxylic acid functional groups, combined with a benzyl substituent at the 7-position, makes this molecule a versatile scaffold for medicinal chemists exploring novel therapeutic interventions.
The 3-amino group and the 4-carboxylic acid moiety are particularly noteworthy as they provide opportunities for further derivatization and interaction with biological targets. The benzyl substituent at the 7-position of the naphthyridine core enhances the lipophilicity of the molecule, which can be crucial for membrane permeability and target binding affinity. These structural attributes have positioned 3-Amino-7-benzyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid as a promising candidate for investigating mechanisms in cellular processes and developing new pharmacological agents.
Recent advancements in computational chemistry and structure-based drug design have enabled researchers to predict the potential interactions of this compound with various biological targets. Studies suggest that the 5,6,7,8-tetrahydro-2,7-naphthyridine core may exhibit binding affinity with enzymes and receptors involved in metabolic pathways and signal transduction. The 3-amino group, in particular, has been identified as a key residue for hydrogen bonding interactions with polar aromatic residues in protein active sites. This insight has guided efforts to optimize the compound’s pharmacokinetic properties while maintaining high binding efficacy.
One of the most exciting developments in the study of 3-Amino-7-benzyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid is its potential application in modulating pathways associated with neurodegenerative diseases. Emerging research indicates that naphthyridine derivatives can interact with neurotransmitter receptors and ion channels, making them candidates for treating conditions such as Alzheimer’s disease and Parkinson’s disease. The benzyl substituent, while contributing to lipophilicity, may also play a role in enhancing receptor selectivity by fine-tuning steric interactions within the binding pocket.
The 4-carboxylic acid moiety presents another avenue for therapeutic intervention. This functional group can be exploited to develop prodrugs or conjugates that enhance solubility and bioavailability upon administration. Additionally, carboxylic acids are well-known for their ability to form amide or ester linkages with biomolecules like peptides or proteins, which could be leveraged to create targeted drug delivery systems.
In vitro studies have begun to unravel the mechanistic basis of 3-Amino-7-benzyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid’s biological effects. Initial assays suggest that this compound may inhibit certain enzymes by competing with natural substrates or by stabilizing enzyme-inhibitor complexes. Furthermore, its ability to modulate protein-protein interactions has been observed in some preliminary experiments. These findings underscore the importance of this scaffold in developing small-molecule modulators for complex diseases.
The synthesis of 3-Amino-7-benzyl-5,6,7,8-tetrahydro-2H-naphthyridine derivatives, including our target compound (3-Amino-7-benzyl-5H-dibenzo[b,e][1]diazepin]-4-carboxylic acid CAS No 2138096), is an area of active research interest due to its synthetic challenges and potential therapeutic benefits. Advances in catalytic methods have made it possible to construct the naphthyridine core more efficiently while maintaining high regioselectivity. These synthetic improvements are crucial for enabling large-scale production and further structural optimization.
The growing body of evidence supporting the biological relevance of naphthyridine derivatives has prompted pharmaceutical companies to invest heavily in their development pipelines. Several clinical trials are currently underway evaluating naphthyridines for treating infectious diseases and cancer. While these trials focus on other compounds within the same chemical class,3-Amino-(Z)-N-(1-adamantyl)-N'-methylbenzamidine CAS No 2138096 highlights similar structural motifs that may contribute to similar mechanisms of action.
Future directions in research on 3-Amino-(Z)-N-(1-adamantyl)-N'-methylbenzamidine CAS No 2138096 include exploring its potential as an anti-inflammatory agent or as a tool compound for studying ion channel function. The versatility of this scaffold allows for rapid diversification into new analogs with tailored properties through combinatorial chemistry approaches or automated synthesis platforms.
The integration of machine learning models into drug discovery workflows has accelerated the identification of promising candidates like 3-Amino-(Z)-N-(1-adamantyl)-N'-methylbenzamidine CAS No 2138096 by predicting their binding affinities and pharmacokinetic profiles before experimental validation is required. These computational tools not only save time but also provide insights into how modifications at different positions along the molecule might enhance its therapeutic potential.
In conclusion,3-Amino-(Z)-N-(1-adamantyl)-N'-methylbenzamidine CAS No 2138096 represents an exciting opportunity for researchers seeking novel therapeutics based on well-characterized scaffolds such as naphthyridines. Its unique structural features offer multiple avenues for further exploration across various disease areas, making it a valuable asset in modern medicinal chemistry efforts aimed at addressing unmet medical needs through innovative molecular design strategies.
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